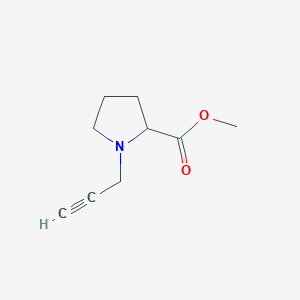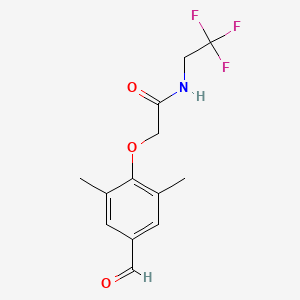
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another approach involves the use of trifluoromethylpyridine derivatives, which can be synthesized through various methods including photoredox coupling and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.
科学的研究の応用
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate various biochemical pathways and exert specific effects.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .
Uniqueness
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the aminomethyl and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C7H7F3N2O2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC名 |
2-(aminomethyl)-6-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)14-6-2-5(13)1-4(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
InChIキー |
GMHLXMALVZIHIN-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=CC1=O)OC(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


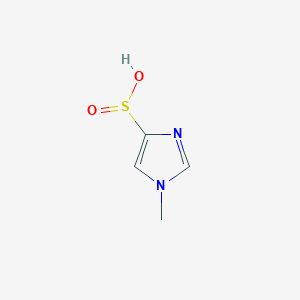
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
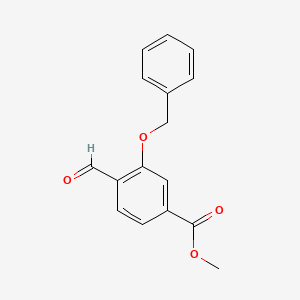
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
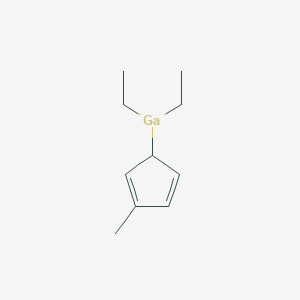
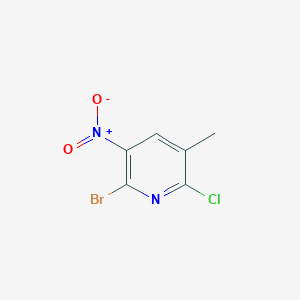
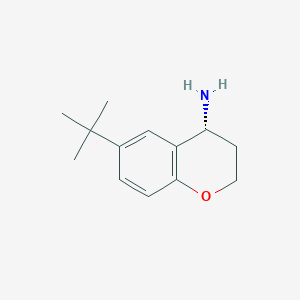
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
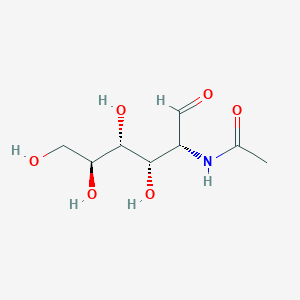
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
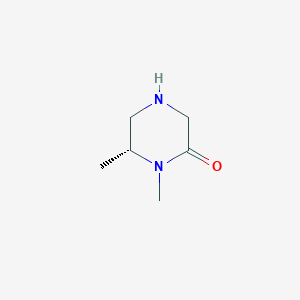
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)
